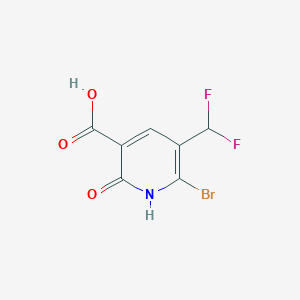
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pentenol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The methyl group can be introduced via alkylation reactions.
Side Chain Addition: The pentenol side chain can be added through various organic reactions such as the Wittig reaction or Grignard reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could yield various oxidized forms of the compound.
科学研究应用
Chemistry
In chemistry, (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings and nitro groups are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group and pyrazole ring could play key roles in these interactions, potentially leading to the inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Lacks the pentenol side chain but shares the pyrazole ring and nitro group.
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with a shorter side chain.
1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a different side chain length.
Uniqueness
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is unique due to its specific combination of a pyrazole ring, nitro group, and pentenol side chain. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
(1S)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m0/s1 |
InChI 键 |
IBSVSHZJDPSKII-QMMMGPOBSA-N |
手性 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])[C@H](CCC=C)O |
规范 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


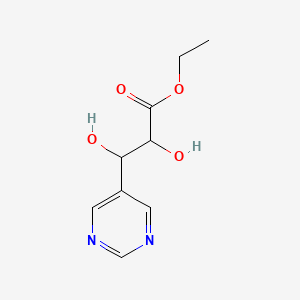
![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)

![2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B11787301.png)

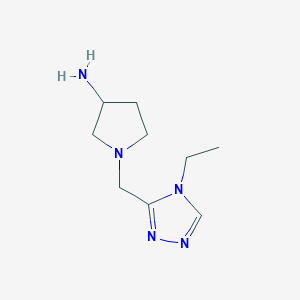

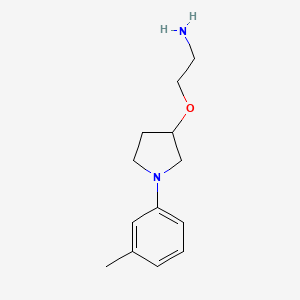
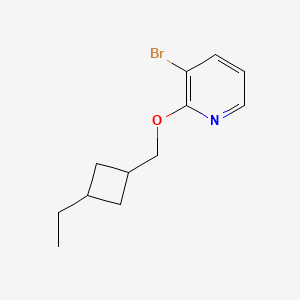


![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)

